Bienvenue dans la boutique en ligne BenchChem!

C19H18Cl2N4O3

cGAS inhibitor cross-species potency translational pharmacology

The compound with molecular formula C19H18Cl2N4O3 is the small-molecule cGAS inhibitor cGAS-IN-4 (Compound 36, CAS 2987886-49-5), a pyrimidine amide that targets the GTP-binding site of cyclic GMP-AMP synthase (cGAS). It was discovered through structure-guided hybridization of a pyridine carboxylate series with a tetrahydrocarboline GTP-site ligand by Ventus Therapeutics and published in ACS Medicinal Chemistry Letters.

Molecular Formula C19H18Cl2N4O3
Molecular Weight 421.3 g/mol
Cat. No. B12618366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC19H18Cl2N4O3
Molecular FormulaC19H18Cl2N4O3
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N2)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C19H18Cl2N4O3/c1-2-28-15-5-3-13(4-6-15)22-17(26)10-16-18(27)25-19(24-16)23-14-8-11(20)7-12(21)9-14/h3-9,16H,2,10H2,1H3,(H,22,26)(H2,23,24,25,27)
InChIKeyIPEVKWHSPKOGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C19H18Cl2N4O3 (cGAS-IN-4): An Orally Bioavailable cGAS Inhibitor for Cross-Species Translational Research


The compound with molecular formula C19H18Cl2N4O3 is the small-molecule cGAS inhibitor cGAS-IN-4 (Compound 36, CAS 2987886-49-5), a pyrimidine amide that targets the GTP-binding site of cyclic GMP-AMP synthase (cGAS) [1]. It was discovered through structure-guided hybridization of a pyridine carboxylate series with a tetrahydrocarboline GTP-site ligand by Ventus Therapeutics and published in ACS Medicinal Chemistry Letters [1]. cGAS-IN-4 exhibits low nanomolar inhibition of both human cGAS (h-cGAS IC50 = 32 nM) and mouse cGAS (m-cGAS IC50 = 5.8 nM), demonstrates cellular potency in THP-1 cells (cGAMP IC50 = 60 nM), and shows oral bioavailability with in vivo pharmacodynamic effects in a ConA mouse model of acute liver injury [1]. A high-resolution co-crystal structure with human cGAS is publicly available (PDB 9MDC, 1.25 Å) [2].

Why Generic Substitution of C19H18Cl2N4O3 with Other cGAS Inhibitors Fails in Cross-Species Studies


cGAS inhibitors are not interchangeable due to profound species-selectivity cliffs, divergent cellular penetration, and distinct oral bioavailability profiles that produce qualitatively different experimental outcomes. The human and mouse cGAS active sites differ by a critical threonine-to-isoleucine substitution (h-cGAS T309 vs. m-cGAS I309), which creates a species-selectivity filter that can invert potency by over 2,000-fold for some chemotypes [1][2]. For example, G150 exhibits h-cGAS IC50 = 10.2 nM but m-cGAS IC50 ≈ 25,000 nM, while RU.521 is 27-fold more potent on m-cGAS than h-cGAS . Additionally, compounds with comparable biochemical potency (e.g., G140 with h-cGAS IC50 = 14 nM) can show >100-fold loss of activity when measured in cellular assays (THP-1 IFNB1 IC50 = 1.7 μM), whereas cGAS-IN-4 maintains only ~2-fold biochemical-to-cellular shift [1]. These properties mean that substituting cGAS-IN-4 with a seemingly equipotent analog can yield non-overlapping experimental windows, unusable mouse models, or complete loss of in vivo oral activity, compromising study reproducibility and translational validity.

C19H18Cl2N4O3 Quantitative Differentiation Evidence vs. Closest cGAS Inhibitor Analogs


Cross-Species Balanced Potency: C19H18Cl2N4O3 vs. G140 vs. G150 vs. RU.521 on Human and Mouse cGAS

cGAS-IN-4 (C19H18Cl2N4O3) achieves balanced dual-species biochemical potency with only a 5.5-fold difference between human and mouse cGAS isoforms, in contrast to all major chemical probe comparators. In the same biochemical assay format (cGAS Kinase-Glo), cGAS-IN-4 inhibits h-cGAS with IC50 = 32 nM and m-cGAS with IC50 = 5.8 nM [1]. By comparison, G140 shows a 31.6-fold species gap (h-cGAS IC50 = 14.0 nM, m-cGAS IC50 = 442 nM) ; G150 is essentially human-specific with >2,450-fold selectivity (h-cGAS IC50 = 10.2 nM, m-cGAS IC50 ≈ 25,000 nM) ; and RU.521 exhibits reversed, mouse-biased selectivity of 27-fold (h-cGAS IC50 = 2,940 nM, m-cGAS IC50 = 110 nM) . The molecular basis for cGAS-IN-4's balanced potency lies in its pyrimidine amide scaffold, which was rationally designed via structure-guided hybridization to productively engage both the human T309 and mouse I309 residue environments in the GTP-binding pocket [1].

cGAS inhibitor cross-species potency translational pharmacology biochemical IC50

Cellular Potency Retention: C19H18Cl2N4O3 Maintains Biochemical-to-Cellular Translation vs. G140

cGAS-IN-4 exhibits an exceptionally tight biochemical-to-cellular potency correlation, with cellular cGAMP inhibition in THP-1 cells (IC50 = 60 nM) only ~1.9-fold weaker than its biochemical h-cGAS IC50 (32 nM) [1]. In stark contrast, G140—despite superior biochemical potency (h-cGAS IC50 = 14 nM)—displays a >120-fold potency erosion when measured in a THP-1 cellular assay (IFNB1 mRNA IC50 = 1.7 μM) . This divergence reflects cGAS-IN-4's superior cell permeability, a property engineered through its pyrimidine amide scaffold designed to overcome the permeability liabilities that plagued the predecessor pyridine carboxylate series [1]. G140's THP-1 cellular IC50 of 1.7 μM is 28-fold weaker than cGAS-IN-4's cellular IC50 of 60 nM, despite G140 being ~2-fold more potent biochemically on h-cGAS. RU.521 achieves THP-1 cellular activity of ~0.80 μM, also >13-fold weaker than cGAS-IN-4 .

cGAS inhibitor cellular potency THP-1 cGAMP biochemical-to-cellular shift

Oral Bioavailability & In Vivo Pharmacodynamics: C19H18Cl2N4O3 Enables Oral Dosing vs. Injection-Only Comparators

cGAS-IN-4 is orally bioavailable and demonstrates dose-dependent target engagement in vivo, a capability not shared by the most widely used cGAS chemical probes. In the primary publication, cGAS-IN-4 exhibited a favorable mouse pharmacokinetic profile upon oral administration and produced a dose-dependent reduction of cGAMP (the direct enzymatic product of cGAS) in a Concanavalin A (ConA) pharmacodynamic mouse model of acute liver injury, confirming oral route target engagement [1]. This was the key differentiator that prompted the authors to designate compound 36 as an 'in vivo tool compound' [1]. By contrast, RU.521—the most commonly cited cGAS probe compound—requires intraperitoneal (i.p.) injection at 5 mg/kg for in vivo studies and has no published oral bioavailability data [2]. G140 and G150 also lack published oral PK or oral in vivo efficacy data and are characterized primarily as in vitro probes [3]. PF-06928215, while high-affinity (Kd = 200 nM), shows no cellular cGAS activity and consequently no in vivo utility [4]. The oral activity of cGAS-IN-4 was achieved through deliberate structure-guided hybridization that replaced the low-permeability carboxylate motif with a pyrimidine amide, simultaneously improving permeability and maintaining potency [1].

cGAS inhibitor oral bioavailability in vivo pharmacodynamics ConA acute liver injury pharmacokinetics

Structural Biology Enablement: Public-Domain High-Resolution Co-Crystal Structure of C19H18Cl2N4O3 with Human cGAS

cGAS-IN-4 (Compound 36) has a publicly available, high-resolution (1.25 Å) co-crystal structure with human cGAS catalytic domain deposited in the Protein Data Bank as PDB 9MDC, enabling direct visualization of its GTP-site binding mode and rational structure-based optimization [1]. The structure reveals that cGAS-IN-4 binds in the GTP pocket of the cGAS active site, with the pyrimidine amide scaffold engaging key metal-coordinating residues and the dichloro-tetrahydrocarboline moiety occupying a hydrophobic sub-pocket [1]. This contrasts with the situation for G140 and G150 (G-chemotype inhibitors), whose binding modes were inferred through SAR and modeling rather than publicly deposited co-crystal structures with h-cGAS at the time of compound 36's publication [2]. While RU.521 has a published co-structure with m-cGAS/dsDNA complex, its binding mode differs (active site, substrate-competitive) and its h-cGAS potency is 27-fold weaker, limiting its utility for human structural studies [3]. The PDB 9MDC structure was deposited by the same Ventus Therapeutics team and released concurrently with the ACS Med Chem Lett publication, ensuring full data transparency [1].

cGAS inhibitor co-crystal structure structure-based drug design GTP-binding pocket PDB 9MDC

Compound Origin Advantage: Structure-Guided Hybridization Overcomes Predecessor Series Limitations

cGAS-IN-4 was rationally designed via structure-guided hybridization of two distinct cGAS inhibitor chemotypes to solve a specific, documented failure mode of its predecessor series [1]. A high-throughput screening campaign identified a pyridine carboxylate series that was optimized 166-fold to double-digit nanomolar biochemical potency, but this series fundamentally suffered from low permeability and low oral bioavailability due to its carboxylate metal-binding motif [1]. To circumvent this limitation, the Ventus team executed a structure-based hybridization, merging the metal-binding elements of the pyridine carboxylate series with their previously disclosed tetrahydrocarboline GTP-site ligand (compound 23) to produce the pyrimidine amide compound 36 (cGAS-IN-4) [1]. This hybridization simultaneously preserved GTP-site binding potency while replacing the permeability-limiting carboxylate with a neutral amide, resulting in a compound that retained h-cGAS IC50 = 32 nM, m-cGAS IC50 = 5.8 nM, and achieved oral bioavailability [1]. No other commercially available cGAS inhibitor (G140, G150, RU.521, PF-06928215, CU-76) was designed to explicitly overcome a predecessor series' ADME failure; each emerged from independent screening or serendipitous discovery campaigns without the same documented optimization trajectory [2][3].

cGAS inhibitor structure-guided hybridization pyrimidine amide permeability optimization lead optimization

Optimal Research and Procurement Scenarios for C19H18Cl2N4O3 (cGAS-IN-4)


Cross-Species Translational Pharmacology Requiring a Single cGAS Inhibitor for Both Human In Vitro and Mouse In Vivo Studies

When a research program requires cGAS pathway inhibition in both human cellular assays and mouse disease models, cGAS-IN-4 is the only procurement option that delivers sub-100 nM biochemical potency in both species simultaneously (h-cGAS IC50 = 32 nM, m-cGAS IC50 = 5.8 nM) [1]. Alternatives are either human-selective (G140: m-cGAS IC50 = 442 nM; G150: m-cGAS IC50 ≈ 25,000 nM) or mouse-biased (RU.521: h-cGAS IC50 = 2,940 nM), requiring separate compounds for each species and complicating data integration. cGAS-IN-4's 5.5-fold species-selectivity index is uniquely narrow among published cGAS inhibitors, enabling a single compound to serve the entire translational workflow from human target validation to mouse efficacy studies [1].

Oral In Vivo Pharmacodynamic Studies in Chronic Inflammation or Autoimmune Mouse Models

For in vivo studies requiring repeated oral dosing over days to weeks (e.g., chronic SLE models, AGS models, or acute liver injury models), cGAS-IN-4 is the only cGAS inhibitor with demonstrated oral bioavailability and in vivo pharmacodynamic efficacy—specifically, dose-dependent reduction of cGAMP production in the ConA mouse model of acute liver injury [1]. RU.521, while active in vivo, requires i.p. injection and is unsuitable for chronic oral dosing regimens [2]. G140 and G150 lack any published in vivo efficacy data [3]. For procurement decisions involving chronic murine disease modeling, cGAS-IN-4 eliminates the need for surgical implantation of osmotic pumps or repeated daily injections, reducing animal welfare concerns and experimental variability [1].

Structure-Based Drug Discovery Using a Validated, High-Resolution Human cGAS Co-Crystal Structure

Medicinal chemistry teams initiating cGAS inhibitor programs can procure cGAS-IN-4 alongside its publicly deposited 1.25 Å co-crystal structure (PDB 9MDC) for immediate structure-based design [1]. The structure reveals precise binding interactions in the GTP pocket, including the pyrimidine amide's metal-coordination geometry and the tetrahydrocarboline's hydrophobic sub-pocket occupancy [1]. This enables computational chemists to perform docking, free energy perturbation (FEP) calculations, and scaffold morphing without investing in in-house crystallography. cGAS-IN-4 is the only commercially available cGAS inhibitor offering this combination of a public-domain sub-1.5 Å human co-crystal structure and demonstrated oral bioavailability, making it the most information-rich starting point for lead optimization programs [1].

Cellular Pathway Deconvolution Studies Requiring Low-Nanomolar cGAS Engagement with Minimal Biochemical-to-Cellular Potency Drift

For cellular signaling studies where cGAS inhibition must be achieved at the lowest possible compound concentration to minimize off-target effects, cGAS-IN-4's THP-1 cellular cGAMP IC50 of 60 nM provides the most potent cellular activity among commercially available cGAS inhibitors [1]. This is 28-fold more potent than G140's cellular IC50 of 1.7 μM and 13-fold more potent than RU.521's cellular IC50 of ~0.80 μM in the same cell line [2][3]. Furthermore, cGAS-IN-4's exceptionally small biochemical-to-cellular potency shift of only 1.9-fold (vs. >120-fold for G140) provides confidence that cellular effects are driven by on-target cGAS engagement rather than permeability artifacts or off-target activity at the high concentrations required by comparator compounds [1][2].

Quote Request

Request a Quote for C19H18Cl2N4O3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.